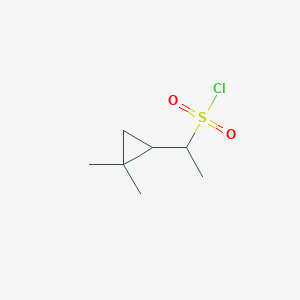1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC17666113
Molecular Formula: C7H13ClO2S
Molecular Weight: 196.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H13ClO2S |
|---|---|
| Molecular Weight | 196.70 g/mol |
| IUPAC Name | 1-(2,2-dimethylcyclopropyl)ethanesulfonyl chloride |
| Standard InChI | InChI=1S/C7H13ClO2S/c1-5(11(8,9)10)6-4-7(6,2)3/h5-6H,4H2,1-3H3 |
| Standard InChI Key | QCFZIGPXNYVJGN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CC1(C)C)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride (molecular formula: C₇H₁₁ClO₂S) features a sulfonyl chloride (-SO₂Cl) group bonded to an ethane backbone, which is further substituted with a 2,2-dimethylcyclopropyl moiety. The cyclopropane ring introduces significant steric strain (Baeyer strain ≈ 27.5 kcal/mol) , while the dimethyl groups enhance steric hindrance, potentially stabilizing the compound against ring-opening reactions. Comparative analysis with structurally similar compounds, such as 2,2-dimethylpropane-1-sulfonyl chloride (density: 1.2 g/cm³, boiling point: 207.5°C) and 1-(2,4-difluorophenyl)ethane-1-sulfonyl chloride (molecular formula: C₈H₇ClF₂O₂S) , suggests that the cyclopropane ring may lower solubility in polar solvents due to increased hydrophobicity.
The sulfonyl chloride group is highly electrophilic, enabling reactions with nucleophiles such as amines and alcohols. This reactivity is exemplified in 2-chloroethanesulfonyl chloride, which undergoes rapid hydrolysis to form sulfonic acids . Theoretical calculations using SMILES (ClS(=O)(=O)CC(C)(C)C1CC1) predict a planar sulfonyl group with a bond angle of ~117° at the sulfur atom, consistent with sp³ hybridization .
Synthetic Pathways and Optimization
Cyclopropanation Strategies
The synthesis of the 2,2-dimethylcyclopropyl group likely involves [2+1] cyclopropanation of alkenes using diazo compounds or Simmons-Smith reagents. For instance, the use of diethylzinc and diiodomethane has been reported for analogous systems to generate cyclopropane rings with high stereoselectivity . Subsequent sulfonation can be achieved via chlorosulfonation of the corresponding hydrocarbon using ClSO₃H or SO₂Cl₂ under controlled conditions.
A modified Julia olefination approach, as demonstrated in the synthesis of 2-[(1-chloro-2,2,2-trifluoroethyl)sulfonyl]-1,3-benzothiazole , could be adapted for introducing the sulfonyl chloride moiety. This method employs sodium dithionite (Na₂S₂O₄) as a reducing agent and acetic acid as the reaction medium, yielding sulfonyl chlorides in ~56% isolated yield after column chromatography .
Challenges in Purification
Purification of 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride may require low-temperature fractional distillation due to its predicted boiling point range of 190–210°C . The compound’s sensitivity to moisture necessitates anhydrous conditions, as evidenced by the rapid hydrolysis of 2-chloroethanesulfonyl chloride to corrosive byproducts .
Physicochemical Properties
Table 1 compares key properties of 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride with related sulfonyl chlorides:
The cyclopropane ring contributes to a higher predicted density compared to aliphatic analogs, while the bulky dimethyl groups reduce vapor pressure (estimated: 0.2–0.5 mmHg at 25°C) .
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes nucleophilic displacement with primary amines to form sulfonamides. For example, 2-(dimethylsulfamoyl)ethane-1-sulfonyl chloride reacts quantitatively with aniline derivatives at 0–5°C . In the target compound, steric hindrance from the cyclopropane may slow reaction kinetics, necessitating elevated temperatures (40–60°C) for complete conversion.
Ring-Opening Reactions
Under basic conditions, the cyclopropane ring may undergo strain-driven ring-opening. This phenomenon has been documented in 1-sulfonylcyclopropanols, where the ring opens via base-induced α-elimination to generate cyclopropanone equivalents . For 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride, ring-opening pathways could yield α,β-unsaturated sulfones or thioesters depending on reaction conditions.
Applications in Organic Synthesis
Polymer Chemistry
Sulfonyl chlorides serve as initiators in living radical polymerization. The steric bulk of the cyclopropane moiety may impede chain termination, enabling synthesis of high-molecular-weight polymers. Similar effects have been observed in 2-chloroethanesulfonyl chloride-mediated polymerizations .
Pharmaceutical Intermediates
The compound’s ability to introduce sulfonamide groups makes it valuable in drug discovery. For instance, 1-(2,4-difluorophenyl)ethane-1-sulfonyl chloride is a key intermediate in antifungal agents . The dimethylcyclopropyl group could enhance metabolic stability in lead compounds by resisting cytochrome P450 oxidation.
Regulatory Status and Environmental Impact
No specific regulations exist for this compound, but its structural similarity to 2-chloroethanesulfonyl chloride (HS Code: 2904.90.9090) suggests classification under "sulphonated derivatives of hydrocarbons." Environmental persistence is expected to be low due to rapid hydrolysis, but aquatic toxicity data remain unstudied.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume